molecular formula C10H11NO4 B12906975 (3S)-3-(2-Nitrophenoxy)oxolane CAS No. 917909-30-9

(3S)-3-(2-Nitrophenoxy)oxolane

Cat. No.: B12906975
CAS No.: 917909-30-9
M. Wt: 209.20 g/mol
InChI Key: FUAKXCKFRCMAJM-QMMMGPOBSA-N
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Description

(S)-3-(2-Nitrophenoxy)tetrahydrofuran is a chiral organic compound characterized by the presence of a tetrahydrofuran ring substituted with a 2-nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran typically involves the reaction of 3-hydroxytetrahydrofuran with 2-nitrophenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution of the hydroxyl group by the nitrophenoxy group.

Industrial Production Methods

Industrial production of (S)-3-(2-Nitrophenoxy)tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Nitrophenoxy)tetrahydrofuran can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The tetrahydrofuran ring can be opened under acidic or basic conditions, leading to the formation of linear diols.

    Substitution: The nitrophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-Aminophenoxy)tetrahydrofuran.

    Reduction: Linear diols.

    Substitution: Various substituted tetrahydrofuran derivatives.

Scientific Research Applications

(S)-3-(2-Nitrophenoxy)tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Nitrophenoxy)tetrahydrofuran involves its interaction with specific molecular targets. The nitrophenoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The tetrahydrofuran ring provides structural stability and can affect the compound’s overall conformation and binding properties.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxytetrahydrofuran: A precursor in the synthesis of (S)-3-(2-Nitrophenoxy)tetrahydrofuran.

    4-Methyl-3-nitrophenol: Another nitrophenol derivative with different substitution patterns.

Uniqueness

(S)-3-(2-Nitrophenoxy)tetrahydrofuran is unique due to its specific chiral center and the presence of both a tetrahydrofuran ring and a nitrophenoxy group. This combination of features makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.

Properties

CAS No.

917909-30-9

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(3S)-3-(2-nitrophenoxy)oxolane

InChI

InChI=1S/C10H11NO4/c12-11(13)9-3-1-2-4-10(9)15-8-5-6-14-7-8/h1-4,8H,5-7H2/t8-/m0/s1

InChI Key

FUAKXCKFRCMAJM-QMMMGPOBSA-N

Isomeric SMILES

C1COC[C@H]1OC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

C1COCC1OC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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